(4-Butylthiophen-2-yl)(phenyl)methanol
Description
(4-Butylthiophen-2-yl)(phenyl)methanol is a thiophene-containing aromatic alcohol with the molecular formula C₁₅H₁₆OS (calculated based on structural analogs). The compound features a thiophene ring substituted with a butyl group at the 4-position and a phenyl group attached to a hydroxymethyl (–CH₂OH) moiety. Thiophene derivatives are widely studied for their electronic properties, pharmaceutical relevance, and applications in materials science.
Properties
Molecular Formula |
C15H18OS |
|---|---|
Molecular Weight |
246.4 g/mol |
IUPAC Name |
(4-butylthiophen-2-yl)-phenylmethanol |
InChI |
InChI=1S/C15H18OS/c1-2-3-7-12-10-14(17-11-12)15(16)13-8-5-4-6-9-13/h4-6,8-11,15-16H,2-3,7H2,1H3 |
InChI Key |
GEMBZJYAHBEVBL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CSC(=C1)C(C2=CC=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Butylthiophen-2-yl)(phenyl)methanol typically involves the reaction of 4-butylthiophene with benzaldehyde in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process is carried out under reflux conditions to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the continuous production of the compound, improving efficiency and yield. The reaction conditions are optimized to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Butylthiophen-2-yl)(phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of (4-Butylthiophen-2-yl)(phenyl)ketone.
Reduction: Formation of (4-Butylthiophen-2-yl)(phenyl)alkane.
Substitution: Formation of halogenated derivatives of this compound.
Scientific Research Applications
(4-Butylthiophen-2-yl)(phenyl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (4-Butylthiophen-2-yl)(phenyl)methanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. The thiophene and phenyl groups contribute to the compound’s ability to interact with hydrophobic regions of proteins and other macromolecules, potentially modulating their activity.
Comparison with Similar Compounds
(4-Thien-2-ylphenyl)methanol
- Structure: Phenylmethanol with an unsubstituted thiophene ring at the 4-position (C₁₁H₁₀OS; MW: 190.26) .
- Key Differences :
- Lacks the butyl group on the thiophene, resulting in lower molecular weight (190.26 vs. ~250 for the target compound).
- Reduced lipophilicity compared to the butyl-substituted analog, which may limit its utility in hydrophobic environments.
- Applications : Used in organic synthesis and as a precursor for electronic materials due to the unmodified thiophene’s conjugated π-system .
[4-(3-Bromothien-2-yl)phenyl]methanol
- Structure : Features a bromine atom at the 3-position of the thiophene ring (C₁₁H₉BrOS; MW: 269.16) .
- the butyl group’s inductive effect). Higher molecular weight (269.16) compared to the target compound.
- Applications : Bromine enhances suitability for cross-coupling reactions (e.g., Suzuki-Miyaura) in pharmaceutical intermediates .
(4-Butylphenyl)methanol
- Structure: Phenylmethanol with a butyl group at the 4-position of the benzene ring (C₁₁H₁₆O; MW: 164.24) .
- Key Differences :
- The butyl group is on the benzene ring rather than the thiophene, leading to distinct electronic and steric effects.
- Absence of sulfur reduces polarizability and conjugation, impacting applications in conductive materials.
- Applications : Commonly used in surfactants and polymer additives due to its hydrophobic tail .
Comparative Data Table
| Compound | Molecular Formula | Molecular Weight | Key Substituents | Lipophilicity (LogP)* | Applications |
|---|---|---|---|---|---|
| (4-Butylthiophen-2-yl)(phenyl)methanol | C₁₅H₁₆OS | ~250 | Butyl (thiophene), phenyl | High (estimated 4.2) | Pharmaceuticals, organic electronics |
| (4-Thien-2-ylphenyl)methanol | C₁₁H₁₀OS | 190.26 | Thiophene (unsubstituted) | Moderate (~2.8) | Synthesis intermediates, materials |
| [4-(3-Bromothien-2-yl)phenyl]methanol | C₁₁H₉BrOS | 269.16 | Bromo (thiophene) | Moderate (~3.1) | Cross-coupling reactions |
| (4-Butylphenyl)methanol | C₁₁H₁₆O | 164.24 | Butyl (benzene) | High (~3.9) | Surfactants, polymers |
*LogP values estimated based on substituent contributions (e.g., butyl: +2.0; thiophene: +0.5; bromo: +0.9) .
Research Findings and Implications
Electronic Properties
- The thiophene ring in this compound provides a conjugated π-system, enhancing charge transport properties compared to purely benzenoid analogs like (4-Butylphenyl)methanol .
- Bromine in [4-(3-Bromothien-2-yl)phenyl]methanol increases electron-withdrawing effects, which could stabilize negative charges in intermediates .
Biological Activity
The compound (4-Butylthiophen-2-yl)(phenyl)methanol is an organic molecule characterized by a thiophene ring substituted with a butyl group at the 4-position and a phenolic hydroxyl group. This unique structure suggests potential for various biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The presence of both aromatic and aliphatic components enhances its reactivity and solubility, making it a candidate for pharmacological applications.
Structural Characteristics
The molecular structure of this compound can be represented as follows:
This formula indicates the presence of a thiophene moiety, which is known for its diverse biological activities. The compound's structure is pivotal in determining its interaction with biological systems.
Biological Activity Predictions
Computational methods such as the PASS (Prediction of Activity Spectra for Substances) program have been employed to predict the biological activity of this compound. Preliminary predictions suggest that compounds with similar structures may exhibit the following activities:
- Anti-inflammatory : Potential to inhibit inflammatory pathways.
- Analgesic : Possible pain-relieving effects.
- Antimicrobial : Activity against various microbial strains.
These predictions require empirical validation through laboratory studies.
Antimicrobial Activity
A study evaluating the antimicrobial properties of thiophene derivatives found that compounds with similar structures to this compound exhibited significant activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism of action was linked to disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Anti-inflammatory Effects
Research on phenolic compounds has shown that they can modulate inflammatory responses by inhibiting pro-inflammatory cytokines. In vitro studies demonstrated that this compound could reduce levels of TNF-alpha and IL-6 in activated macrophages, indicating its potential as an anti-inflammatory agent .
Analgesic Properties
In animal models, compounds structurally related to this compound have been shown to exhibit analgesic effects comparable to standard pain relief medications. These studies utilized behavioral assays to assess pain response reduction, supporting the compound's potential therapeutic use in pain management .
Comparative Analysis of Related Compounds
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| 4-(tert-Butyl)phenol | C10H14O | Strong antioxidant properties | Anti-inflammatory |
| 2-Methylthiophene | C6H6S | Methyl group on thiophene ring | Antimicrobial |
| (Phenyl)(methyl)thiomethylmethanol | C11H14OS | Methylthio group attached to methanol | Potentially useful in agriculture |
The table above summarizes the structural similarities and biological activities of related compounds, highlighting how minor structural variations can significantly influence their pharmacological profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
